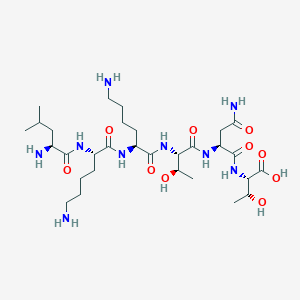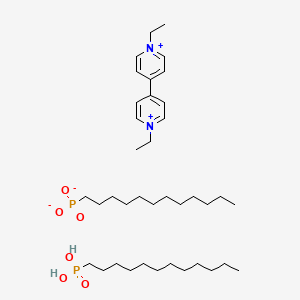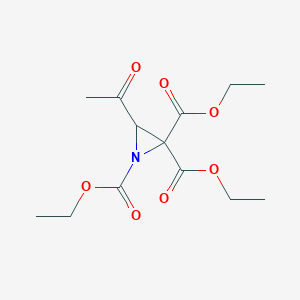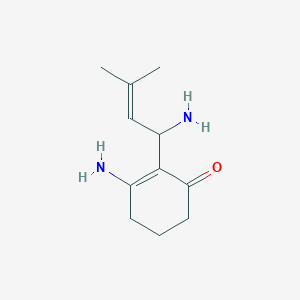![molecular formula C18H27N3O3 B12610891 {4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone CAS No. 918481-64-8](/img/structure/B12610891.png)
{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a methoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with piperazine to form 4-[2-(4-methoxyphenoxy)ethyl]piperazine.
Formation of the Pyrrolidine Intermediate: Pyrrolidine is reacted with formaldehyde to form pyrrolidin-1-ylmethanol.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the pyrrolidine intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine and pyrrolidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 4-[2-(4-hydroxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone.
Reduction: Formation of {4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors, influencing biological pathways and offering potential treatments for various conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of {4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and influencing biological pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine compound used to treat benign prostatic hyperplasia.
Urapidil: An arylpiperazine compound used to treat hypertension.
Uniqueness
{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is unique due to its combination of a piperazine ring, a pyrrolidine ring, and a methoxyphenoxy group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
918481-64-8 |
|---|---|
Molekularformel |
C18H27N3O3 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H27N3O3/c1-23-16-4-6-17(7-5-16)24-15-14-19-10-12-21(13-11-19)18(22)20-8-2-3-9-20/h4-7H,2-3,8-15H2,1H3 |
InChI-Schlüssel |
KSSMQCPJCSWGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)



![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)


![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)




![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)

